molecular formula C11H14N4OS B10944375 (5Z)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-ethyl-2-thioxoimidazolidin-4-one

(5Z)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-ethyl-2-thioxoimidazolidin-4-one

Cat. No.: B10944375
M. Wt: 250.32 g/mol
InChI Key: MRCYENYZZGXAFA-UITAMQMPSA-N
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Description

5-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-ETHYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains both pyrazole and imidazole rings, which are known for their versatility in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C11H14N4OS

Molecular Weight

250.32 g/mol

IUPAC Name

(5Z)-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C11H14N4OS/c1-4-15-10(16)9(12-11(15)17)5-8-6-14(3)13-7(8)2/h5-6H,4H2,1-3H3,(H,12,17)/b9-5-

InChI Key

MRCYENYZZGXAFA-UITAMQMPSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CN(N=C2C)C)/NC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CN(N=C2C)C)NC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-ETHYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 3-ethyl-2-thioxo-1,2-dihydroimidazole-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-ETHYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, bromine, chlorine.

Major Products

Scientific Research Applications

5-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-ETHYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

    Medicine: Explored for its cytotoxic properties against cancer cell lines, making it a candidate for anticancer drug development.

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-ETHYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes in cancer cells, resulting in cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(Z)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-ETHYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE
  • 5-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-ETHYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-THIONE

Uniqueness

5-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-ETHYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is unique due to its specific combination of pyrazole and imidazole rings, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

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